1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of related compounds involves nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride, demonstrating the feasibility of preparing radiolabeled compounds for PET imaging studies of cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003). Another example includes the synthesis of potent and selective Met kinase inhibitors, highlighting the utility of related structural motifs in drug discovery (Schroeder et al., 2009).
Molecular Structure Analysis
Studies have examined the crystal structure and molecular conformation of solvated derivatives, providing insights into the structural characteristics vital for biological activity. For instance, the structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was analyzed, revealing an essentially planar methoxyphenyl ring linked to a carboxamide substituted oxo-pyrrolidine moiety (Banerjee et al., 2002).
Chemical Reactions and Properties
The compound and its derivatives participate in various chemical reactions, contributing to the development of novel pharmaceuticals. For example, the synthesis of O-substituted derivatives of a related sulfonamide demonstrated the compound's versatility in producing biologically active molecules (Khalid et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability play a crucial role in the compound's application. While specific data on 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide were not directly found, related studies on the physical properties of fluorinated polyamides containing pyridine and sulfone moieties offer insights into the behavior of similar compounds under various conditions (Liu et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability under different conditions, and interaction with biological targets, define the compound's utility. Research into the metabolism of phenylcarboxyl derivatives of related antagonists by human and rat hepatocytes provides valuable information on the compound's stability and potential metabolic pathways (Ma et al., 2002).
properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c1-27-17-5-4-16(20)11-18(17)28(25,26)23-9-6-15(7-10-23)19(24)22-13-14-3-2-8-21-12-14/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDIGEBHRSURJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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